molecular formula C27H26F14O4 B101562 Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) CAS No. 18072-22-5

Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate)

Cat. No. B101562
CAS RN: 18072-22-5
M. Wt: 680.5 g/mol
InChI Key: HKIHHWPHLDBSRM-GQDVPIKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of androstenedione, a hormone that is naturally produced in the body. In

Mechanism Of Action

The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is not fully understood. It is believed to work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which may be beneficial in the treatment of estrogen-dependent cancers.

Biochemical And Physiological Effects

Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and in developing new cancer treatments. However, one limitation is the complexity of its synthesis, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several future directions for research on Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate). One area of research is the development of new cancer treatments based on its anti-cancer properties. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) and its potential applications in medicine.

Synthesis Methods

The synthesis of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) involves a series of chemical reactions. The starting material is androstenedione, which is reacted with a series of reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry. The purity and yield of the final product are critical for its use in scientific research.

Scientific Research Applications

Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

18072-22-5

Product Name

Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate)

Molecular Formula

C27H26F14O4

Molecular Weight

680.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1

InChI Key

HKIHHWPHLDBSRM-GQDVPIKJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

SMILES

CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

Origin of Product

United States

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